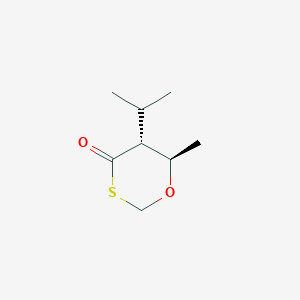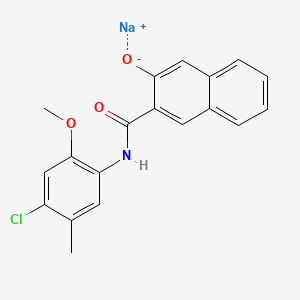![molecular formula C17H32O2 B13782298 4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate CAS No. 97862-07-2](/img/structure/B13782298.png)
4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate: is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its cyclohexylpropyl acetate backbone, which is substituted with isopropyl and trimethyl groups. It is commonly used in the fragrance industry due to its pleasant odor and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate typically involves the esterification of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanol with acetic acid or acetic anhydride. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is carried out in large-scale reactors. The process involves continuous feeding of the reactants and catalysts, with efficient removal of the water formed during the reaction to drive the equilibrium towards ester formation. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and trimethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl ketone.
Reduction: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropanol.
Substitution: Formation of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules, particularly in the development of new fragrances and flavoring agents.
Biology: In biological research, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is used in the formulation of perfumes, cosmetics, and other personal care products due to its stability and pleasant odor.
Mechanism of Action
The mechanism of action of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell.
Comparison with Similar Compounds
trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanol: This compound is a precursor in the synthesis of trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate.
trans-4-(tert-Butyl)cyclohexyl acetate: Another acetate ester with similar applications in the fragrance industry.
Uniqueness: trans-4-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexylpropyl acetate is unique due to its specific combination of isopropyl and trimethyl groups, which contribute to its distinct odor profile and stability. This makes it particularly valuable in the formulation of high-quality fragrances and personal care products.
Properties
CAS No. |
97862-07-2 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
[4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-yl] acetate |
InChI |
InChI=1S/C17H32O2/c1-12(2)15-7-9-16(10-8-15)17(5,6)11-13(3)19-14(4)18/h12-13,15-16H,7-11H2,1-6H3 |
InChI Key |
XCNNCSRLOKMMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


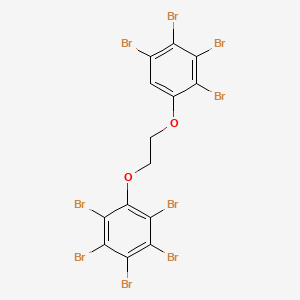
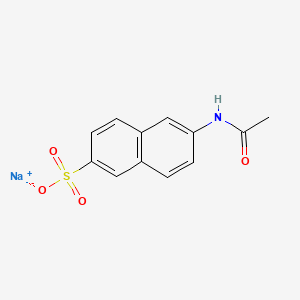
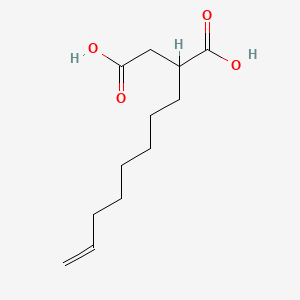
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
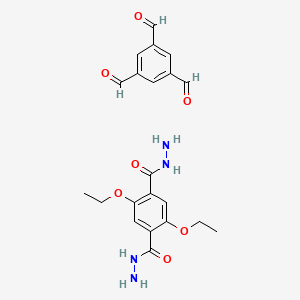
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
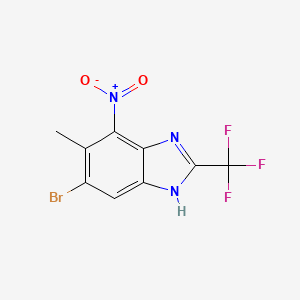
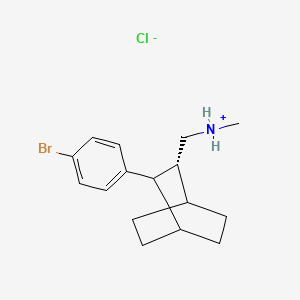

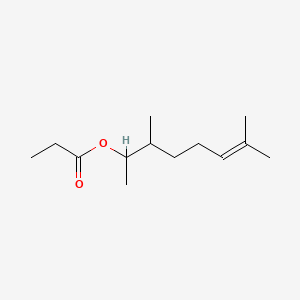
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)

